molecular formula C21H28O5 B12432465 Aldosterone-d8

Aldosterone-d8

Cat. No.: B12432465
M. Wt: 368.5 g/mol
InChI Key: QUQBHBRVKLEOEI-CLSMCGPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aldosterone-d8 is a deuterated form of aldosterone, a vital mineralocorticoid hormone produced by the adrenal cortex. Aldosterone plays a crucial role in regulating electrolyte and water balance by increasing the renal retention of sodium and the excretion of potassium . The deuterated form, this compound, is often used in scientific research to study the metabolism and function of aldosterone due to its stability and distinguishable mass spectrometric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aldosterone-d8 typically involves the incorporation of deuterium atoms into the aldosterone molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in aldosterone with deuterium atoms using deuterated solvents under specific conditions.

    Deuterated Reagents: Using deuterated reagents in the synthesis of aldosterone can also result in the formation of this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Deuterium Gas: Utilization of deuterium gas in the hydrogenation steps.

    Catalysts: Employing specific catalysts that facilitate the incorporation of deuterium atoms into the aldosterone molecule.

Chemical Reactions Analysis

Types of Reactions

Aldosterone-d8 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form aldosterone-18-glucuronide.

    Reduction: Reduction reactions can convert this compound to tetrahydrothis compound.

    Substitution: Substitution reactions can occur at specific positions on the aldosterone molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Deuterated solvents like deuterated chloroform or deuterated methanol.

Major Products

    Aldosterone-18-glucuronide-d8: Formed through oxidation.

    Tetrahydrothis compound: Formed through reduction.

Scientific Research Applications

Aldosterone-d8 is widely used in scientific research due to its unique properties. Some applications include:

Mechanism of Action

Aldosterone-d8 exerts its effects by binding to mineralocorticoid receptors in the distal tubules of the kidney . This binding increases the permeability of the apical membrane to sodium and potassium, leading to the reabsorption of sodium and water into the bloodstream and the excretion of potassium into the urine. Additionally, this compound stimulates hydrogen ion secretion, regulating plasma bicarbonate levels and acid-base balance .

Comparison with Similar Compounds

Aldosterone-d8 can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its deuterated nature, which provides stability and distinct mass spectrometric properties, making it an invaluable tool in research for precise quantification and metabolic studies.

Properties

Molecular Formula

C21H28O5

Molecular Weight

368.5 g/mol

IUPAC Name

(1R,2S,5S,6S,14R,15S,16S)-2,8,8,10,12,12-hexadeuterio-2-(2,2-dideuterio-2-hydroxyacetyl)-18-hydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-9-en-11-one

InChI

InChI=1S/C21H28O5/c1-20-7-6-12(23)8-11(20)2-3-13-14-4-5-15(16(24)10-22)21(14)9-17(18(13)20)26-19(21)25/h8,13-15,17-19,22,25H,2-7,9-10H2,1H3/t13-,14-,15+,17-,18+,19?,20-,21+/m0/s1/i2D2,6D2,8D,10D2,15D

InChI Key

QUQBHBRVKLEOEI-CLSMCGPSSA-N

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3[C@@H]4C[C@]5([C@H]([C@@H]3CC2([2H])[2H])CC[C@]5([2H])C(=O)C([2H])([2H])O)C(O4)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.